Cas no 58460-94-9 (Ethane, 1-bromo-2-(bromomethoxy)-)
Ethane, 1-bromo-2-(bromomethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Ethane, 1-bromo-2-(bromomethoxy)-
- 1-bromo-2-(bromomethoxy)ethane
- DTXSID20550633
- EN300-7004500
- 58460-94-9
- SCHEMBL1583162
-
- Inchi: 1S/C3H6Br2O/c4-1-2-6-3-5/h1-3H2
- InChI Key: QDISMCYXKCWWPN-UHFFFAOYSA-N
- SMILES: BrCCOCBr
Computed Properties
- Exact Mass: 215.87848
- Monoisotopic Mass: 215.87854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 3
- Complexity: 24.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
Ethane, 1-bromo-2-(bromomethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7004500-0.05g |
1-bromo-2-(bromomethoxy)ethane |
58460-94-9 | 0.05g |
$732.0 | 2023-07-06 | ||
| Enamine | EN300-7004500-0.1g |
1-bromo-2-(bromomethoxy)ethane |
58460-94-9 | 0.1g |
$767.0 | 2023-07-06 | ||
| Enamine | EN300-7004500-0.25g |
1-bromo-2-(bromomethoxy)ethane |
58460-94-9 | 0.25g |
$801.0 | 2023-07-06 | ||
| Enamine | EN300-7004500-0.5g |
1-bromo-2-(bromomethoxy)ethane |
58460-94-9 | 0.5g |
$836.0 | 2023-07-06 | ||
| Enamine | EN300-7004500-1.0g |
1-bromo-2-(bromomethoxy)ethane |
58460-94-9 | 1.0g |
$871.0 | 2023-07-06 | ||
| Enamine | EN300-7004500-2.5g |
1-bromo-2-(bromomethoxy)ethane |
58460-94-9 | 2.5g |
$1707.0 | 2023-07-06 | ||
| Enamine | EN300-7004500-5.0g |
1-bromo-2-(bromomethoxy)ethane |
58460-94-9 | 5.0g |
$2525.0 | 2023-07-06 | ||
| Enamine | EN300-7004500-10.0g |
1-bromo-2-(bromomethoxy)ethane |
58460-94-9 | 10.0g |
$3746.0 | 2023-07-06 |
Ethane, 1-bromo-2-(bromomethoxy)- Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Ethane, 1-bromo-2-(bromomethoxy)-
Ethane, 1-bromo-2-(bromomethoxy)- (CAS No. 58460-94-9): A Key Intermediate in Modern Chemical Synthesis and Pharmaceutical Development
Ethane, 1-bromo-2-(bromomethoxy)-, identified by its CAS number 58460-94-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This halogenated ether derivative has garnered attention due to its versatile reactivity and utility as a building block in synthesizing more complex molecules. The compound's structure, featuring a bromo substituent at the 1 position and a bromomethoxy group at the 2 position, makes it a valuable intermediate in various synthetic pathways.
The chemical properties of Ethane, 1-bromo-2-(bromomethoxy)-, are largely influenced by the presence of these halogen atoms. The bromine atoms introduce electrophilic centers that can participate in nucleophilic substitution reactions, while the bromomethoxy group adds an oxygen-containing functional moiety that can engage in further transformations. These features make the compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl and heteroaryl systems.
In recent years, the pharmaceutical industry has seen a surge in the use of halogenated ethers like Ethane, 1-bromo-2-(bromomethoxy)-, due to their role in developing novel therapeutic agents. For instance, researchers have leveraged this compound to synthesize kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to introduce specific functional groups at precise positions allows for fine-tuning the biological activity of these inhibitors.
One notable application of Ethane, 1-bromo-2-(bromomethoxy)-, is in the synthesis of antiviral drugs. The compound has been employed to create analogs of nucleoside analogs, which are known for their efficacy against viruses like HIV and hepatitis C. The bromine atoms facilitate the introduction of additional modifications that enhance drug potency and selectivity. Furthermore, the bromomethoxy group can be further functionalized to incorporate other pharmacophores, expanding the scope of potential drug candidates.
The chemical synthesis of Ethane, 1-bromo-2-(bromomethoxy)-, typically involves the bromination of ethylene oxide followed by selective substitution. This process highlights the compound's importance as a precursor in industrial-scale organic synthesis. Advances in catalytic methods have improved the efficiency and yield of these reactions, making it more feasible to produce large quantities for research and commercial purposes.
From an academic perspective, Ethane, 1-bromo-2-(bromomethoxy)-, serves as a model system for studying reaction mechanisms and developing new synthetic strategies. Its simplicity as a branched ether allows chemists to explore various reaction conditions and catalysts without being overwhelmed by structural complexity. This has led to significant insights into halogen-metal exchange reactions and other transformations relevant to medicinal chemistry.
The compound's role in materials science is also emerging as an area of interest. Researchers have investigated its potential use in polymer chemistry, where it can act as a monomer or cross-linking agent. The incorporation of bromine atoms enhances the reactivity of polymers, enabling the creation of materials with tailored properties such as increased thermal stability or biodegradability.
Environmental considerations are another aspect that has drawn attention to Ethane, 1-bromo-2-(bromomethoxy)-,. While its applications are numerous and beneficial, understanding its environmental footprint is crucial for sustainable chemistry practices. Efforts are underway to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. These initiatives align with global efforts to promote sustainable industrial processes.
The future prospects for Ethane, 1-bromo-2-(bromomethoxy)--, are promising given its broad utility across multiple domains. As research continues to uncover new applications and synthetic methodologies, this compound is likely to remain a cornerstone in both academic laboratories and industrial settings. Its versatility ensures that it will continue to play a pivotal role in advancing chemical science and pharmaceutical innovation.
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